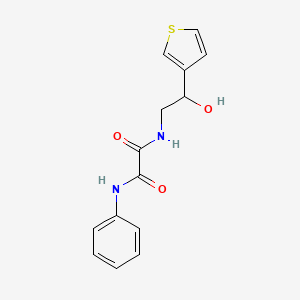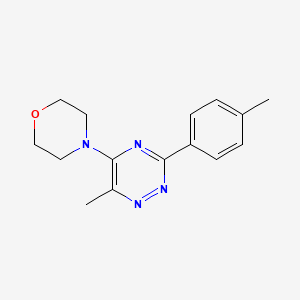
6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . These compounds are often used as reagents or intermediates to derive other organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Biginelli reaction , which is a one-pot, three-component reaction that generates 3,4-dihydropyrimidin-2(1H)-ones . The reaction conditions, catalysts, and starting materials can greatly influence the yield and properties of the final product .Molecular Structure Analysis
The molecular structure of similar compounds can be confirmed by various spectroscopic techniques such as 1H and 13C NMR, IR, and mass spectrometry . These techniques provide information about the types and numbers of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis
Chemical reactions involving similar compounds can be influenced by various factors such as temperature, pressure, and the presence of catalysts . Understanding these factors can help optimize the reaction conditions for the synthesis of the desired product .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by their molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Synthesis
- 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine is a compound that can be modified chemically for various purposes. For example, the reaction of triazine derivatives with phosphoruspentasulfide or with morpholine affords different triazine compounds with potential applications in chemistry and pharmacology (Collins, Hughes, & Johnson, 2000).
Antimicrobial Activities
- Triazine derivatives, including those similar to this compound, have been synthesized and tested for antimicrobial activities. These compounds have shown varying degrees of effectiveness against different microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Novel Heterocyclic Systems
- Research has focused on creating novel heterocyclic systems involving triazine derivatives. These new compounds, closely related to this compound, have been synthesized and characterized, indicating the versatility of triazines in creating diverse molecular structures (Karimian & Karimi, 2020).
Anticancer Potential
- Triazine derivatives, including those structurally related to this compound, have been investigated for their potential anticancer properties. These compounds have shown promise in inhibiting cell proliferation, making them candidates for drug discovery in cancer therapy (Jain et al., 2020).
Functionalization Possibilities
- The functionalization of 1,2,4-triazines, a group that includes this compound, has been explored to create new compounds with potential applications in various scientific fields. This includes the synthesis of boron-containing triazines, indicating the broad scope of chemical modifications possible with these compounds (Azev et al., 2004).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with similar compounds can vary widely depending on their specific chemical structure . Some compounds may be toxic or hazardous to the environment, while others may be relatively safe . It’s important to consult the appropriate safety data sheets (SDS) for specific information .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-3-5-13(6-4-11)14-16-15(12(2)17-18-14)19-7-9-20-10-8-19/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAPRKDJODCQJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2362359.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
![3-methoxy-N-methyl-N-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2362362.png)

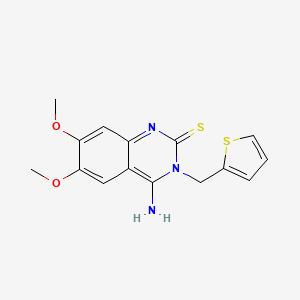
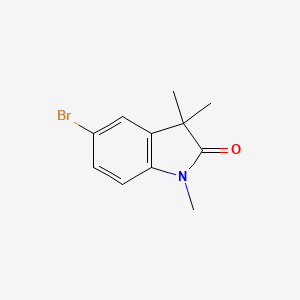
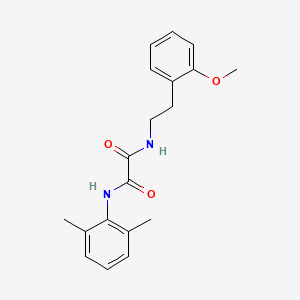
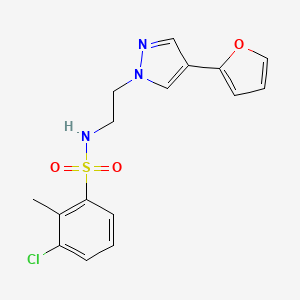

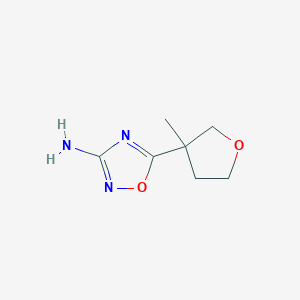
![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
